molecular formula C18H16Cl2N2O5 B14692943 2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone CAS No. 27700-38-5

2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone

Cat. No.: B14692943
CAS No.: 27700-38-5
M. Wt: 411.2 g/mol
InChI Key: TUMIMYCMGJDDGY-UHFFFAOYSA-N
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Description

2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichloroacetyl, ethoxy, and nitrophenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The formation of the amine linkage by reacting the acylated intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound could be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound could be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of 2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(3-nitrophenyl)ethanone would depend on its specific application. In medicinal chemistry, it could

Properties

CAS No.

27700-38-5

Molecular Formula

C18H16Cl2N2O5

Molecular Weight

411.2 g/mol

IUPAC Name

2-[4-(2,2-dichloroacetyl)anilino]-2-ethoxy-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C18H16Cl2N2O5/c1-2-27-18(16(24)12-4-3-5-14(10-12)22(25)26)21-13-8-6-11(7-9-13)15(23)17(19)20/h3-10,17-18,21H,2H2,1H3

InChI Key

TUMIMYCMGJDDGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=C(C=C2)C(=O)C(Cl)Cl

Origin of Product

United States

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